

In-depth Spectroscopic and Synthetic Analysis of Methyl 3,5-diacetoxybenzoate

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Compound of Interest

Compound Name: **Methyl 3,5-diacetoxybenzoate**

Cat. No.: **B185247**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Methyl 3,5-diacetoxybenzoate**, a compound of interest in various research and development applications. Due to the limited availability of direct experimental spectra in public databases, this paper presents a combination of available mass spectrometry data and predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data based on established principles and analogous compounds. Furthermore, a detailed experimental protocol for its synthesis is provided.

Spectroscopic Data Analysis

The structural characterization of **Methyl 3,5-diacetoxybenzoate** is crucial for its identification and quality control. The following sections detail its mass spectrometry, and predicted NMR and IR data.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming its molecular weight and elemental composition.

Table 1: Mass Spectrometry Data for **Methyl 3,5-diacetoxybenzoate**

Parameter	Value
Ionization Mode	Electron Ionization (EI)
Molecular Weight	252.22 g/mol
Major Fragments (m/z)	Predicted: 210, 168, 151, 123, 43

Predicted ^1H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in the molecule. The predicted chemical shifts, multiplicities, and coupling constants for **Methyl 3,5-diacetoxybenzoate** are summarized below.

Table 2: Predicted ^1H NMR Data for **Methyl 3,5-diacetoxybenzoate** (in CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Number of Protons	Assignment
~ 7.6	Triplet (t)	1H	H-4 (Aromatic)
~ 7.2	Doublet (d)	2H	H-2, H-6 (Aromatic)
~ 3.9	Singlet (s)	3H	-COOCH ₃ (Methyl)
~ 2.3	Singlet (s)	6H	2 x -OCOCH ₃ (Acetyl)

Predicted ^{13}C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the different carbon environments in the molecule. The predicted chemical shifts for **Methyl 3,5-diacetoxybenzoate** are presented below.

Table 3: Predicted ^{13}C NMR Data for **Methyl 3,5-diacetoxybenzoate** (in CDCl_3)

Chemical Shift (δ , ppm)	Carbon Assignment
~ 169	2 x C=O (Acetyl)
~ 165	C=O (Ester)
~ 151	C-3, C-5 (Aromatic, C-O)
~ 132	C-1 (Aromatic, C-COO)
~ 120	C-4 (Aromatic, CH)
~ 119	C-2, C-6 (Aromatic, CH)
~ 53	-COOCH ₃ (Methyl)
~ 21	2 x -OCOCH ₃ (Acetyl Methyl)

Predicted Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 4: Predicted IR Absorption Bands for **Methyl 3,5-diacetoxybenzoate**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~ 3100 - 3000	Medium	Aromatic C-H Stretch
~ 2960 - 2850	Weak	Aliphatic C-H Stretch (Methyl)
~ 1765	Strong	C=O Stretch (Acetyl Ester)
~ 1730	Strong	C=O Stretch (Methyl Ester)
~ 1600, 1450	Medium	Aromatic C=C Bending
~ 1200	Strong	C-O Stretch (Ester)

Experimental Protocols

The synthesis of **Methyl 3,5-diacetoxybenzoate** is typically achieved through a two-step process: the esterification of 3,5-dihydroxybenzoic acid to form methyl 3,5-dihydroxybenzoate,

followed by the acetylation of the hydroxyl groups.

Synthesis of Methyl 3,5-dihydroxybenzoate

This procedure is adapted from established esterification methods.

Materials:

- 3,5-dihydroxybenzoic acid
- Methanol (MeOH)
- Concentrated Sulfuric Acid (H₂SO₄)
- Sodium Bicarbonate (NaHCO₃) solution (saturated)
- Ethyl Acetate (EtOAc)
- Anhydrous Sodium Sulfate (Na₂SO₄)
- Round-bottom flask
- Reflux condenser
- Separatory funnel
- Rotary evaporator

Procedure:

- In a round-bottom flask, suspend 3,5-dihydroxybenzoic acid in an excess of methanol.
- Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.
- Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- After completion, cool the reaction mixture to room temperature and remove the excess methanol using a rotary evaporator.

- Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude methyl 3,5-dihydroxybenzoate.
- The crude product can be purified by recrystallization or column chromatography.

Synthesis of Methyl 3,5-diacetoxybenzoate

This procedure involves the acetylation of the dihydroxy intermediate.

Materials:

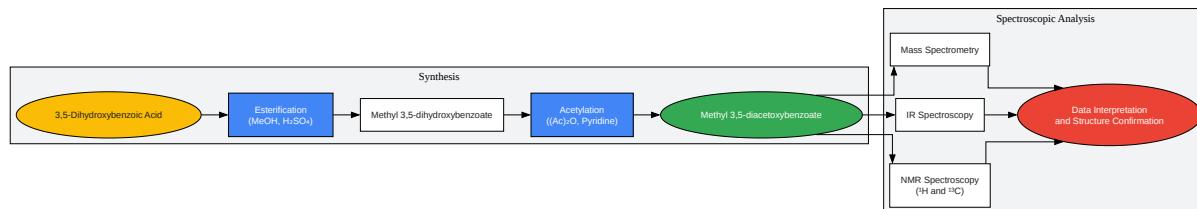
- Methyl 3,5-dihydroxybenzoate
- Acetic Anhydride ((Ac)₂O)
- Pyridine or a catalytic amount of a strong acid (e.g., H₂SO₄)
- Round-bottom flask
- Stirring apparatus
- Ice bath
- Water
- Ethyl Acetate (EtOAc)
- Sodium Bicarbonate (NaHCO₃) solution (saturated)
- Anhydrous Sodium Sulfate (Na₂SO₄)
- Rotary evaporator

Procedure:

- Dissolve methyl 3,5-dihydroxybenzoate in an excess of acetic anhydride in a round-bottom flask.
- Add a catalytic amount of pyridine or a few drops of concentrated sulfuric acid.
- Stir the reaction mixture at room temperature for 2-4 hours or until TLC analysis indicates the completion of the reaction.
- Carefully quench the reaction by the slow addition of water in an ice bath to hydrolyze the excess acetic anhydride.
- Extract the product with ethyl acetate.
- Wash the organic layer with a saturated sodium bicarbonate solution to remove any remaining acetic acid, followed by a brine wash.
- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain **Methyl 3,5-diacetoxybenzoate**.
- The product can be further purified by recrystallization or column chromatography if necessary.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic analysis of **Methyl 3,5-diacetoxybenzoate**.



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Caption: Synthetic and analytical workflow for **Methyl 3,5-diacetoxybenzoate**.

- To cite this document: BenchChem. [In-depth Spectroscopic and Synthetic Analysis of Methyl 3,5-diacetoxybenzoate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b185247#spectroscopic-data-for-methyl-3-5-diacetoxybenzoate-nmr-ir-ms>

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